(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Description
(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (CAS: 1313278-02-2) is a chiral amino acid ester derivative widely utilized in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the ε-amino side chain and an ethyl ester moiety on the carboxyl terminus. This dual protection enhances stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under acidic conditions. The R-configuration at the α-carbon is critical for its stereospecific interactions in bioactive peptide sequences .
Properties
IUPAC Name |
ethyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOLDMVDYLWBST-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine, followed by esterification and subsequent conversion to the hydrochloride salt. One common method includes:
Protection of the amino group: The amino group of lysine is protected using tert-butoxycarbonyl (Boc) to form Boc-Lysine.
Esterification: The protected lysine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Formation of hydrochloride salt: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Conditions typically involve aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Deprotection: The major product is the free amine.
Scientific Research Applications
®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of amino acid-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride involves its interaction with various molecular targets, depending on its application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Attributes
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Protecting Group(s) | Stereochemistry |
|---|---|---|---|---|---|---|
| (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 1313278-02-2 | C₁₃H₂₆ClN₂O₄* | 322.82† | Ethyl | Boc (ε-amino) | R-configuration |
| (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | Not available | C₁₄H₂₆ClN₂O₄ | 337.83 | Allyl | Boc (ε-amino) | S-configuration |
| (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 99532-86-2 | C₁₂H₂₅ClN₂O₄ | 296.79 | Methyl | Boc (δ-amino) | S-configuration |
| (R)-Tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | 1426213-63-9 | C₁₈H₂₉ClN₂O₄ | 397.89 | Tert-butyl | Benzyloxycarbonyl (ε-amino) | R-configuration |
*Inferred from structural analogs; †Calculated based on formula.
Key Observations:
Ester Group Variability :
- The ethyl ester in the target compound offers intermediate polarity compared to the more lipophilic tert-butyl () and the reactive allyl group (). Ethyl esters balance solubility in organic solvents and controlled hydrolysis rates, making them preferable in SPPS .
- Methyl esters () exhibit higher polarity and faster hydrolysis, which may limit their utility in prolonged synthetic steps.
Protecting Group Chemistry :
- The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, enabling selective removal under mild acidic conditions (e.g., HCl/dioxane, as in ). This contrasts with the benzyloxycarbonyl (Z) group (), which requires catalytic hydrogenation for cleavage .
Stereochemical Impact :
- The R-configuration at the α-carbon distinguishes the target compound from the S-configured analogs (). This stereochemistry is pivotal in determining binding affinity in peptide-receptor interactions, particularly in oncology and neurology applications .
Amino Group Positioning: The (S)-methyl derivative () features a δ-amino Boc protection, altering its peptide backbone integration compared to the ε-amino protection in the target compound.
Biological Activity
(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, with CAS number 1313278-02-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.
- Molecular Formula : C₁₃H₂₇ClN₂O₄
- Molecular Weight : 310.82 g/mol
- Purity : Typically analyzed for purity levels exceeding 95% in research applications .
Synthesis
The synthesis of this compound involves several steps, including the protection of amino groups and the formation of the desired amide bond. The process typically utilizes reagents such as HATU and DIPEA in a controlled environment to ensure high yield and purity .
Hemostatic Activity
Recent studies have evaluated the hemostatic properties of various amide derivatives, including this compound. The compound has been shown to influence the coagulation cascade significantly:
- Activated Partial Thromboplastin Time (aPTT) : The compound exhibited aPTT values ranging from 51.2 to 58.0 seconds, indicating its potential role in modulating blood coagulation .
- Thrombin Time (TT) : The TT for this compound was found to be between 14.6 and 16.9 seconds, suggesting a comparative increase in clotting efficiency relative to controls .
Cytotoxicity and Genotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it did not induce significant hemolysis or DNA damage across tested concentrations, indicating a favorable safety profile for therapeutic applications .
Study on Amide Derivatives
A comprehensive study published in MDPI evaluated a series of amide derivatives, including this compound. The findings highlighted:
- Clot Formation : The compound demonstrated enhanced clot formation capabilities when compared to other derivatives.
- Fibrinolytic Efficiency : It maintained effective fibrinolytic properties without significant cytotoxicity, making it a candidate for further development in hemostatic therapies .
Mechanistic Insights
Mechanistic studies have suggested that the biological activity of this compound may involve interactions with specific receptors involved in coagulation pathways. This interaction is critical for understanding how modifications to its structure can enhance or inhibit its biological effects.
Data Summary Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₃H₂₇ClN₂O₄ |
| Molecular Weight | 310.82 g/mol |
| Hemostatic Activity | Significant influence on aPTT and TT |
| Cytotoxicity | No significant hemolysis or DNA damage |
| Synthesis Yield | Typically >83% |
Q & A
Q. How to optimize Boc deprotection without degrading the ethyl ester?
- Methodological Answer : Use TFA/CH₂Cl₂ (1:4 v/v) at 0°C for selective Boc removal while preserving the ester . Neutralize with aqueous NaHCO₃ post-deprotection to prevent ester hydrolysis. For large-scale reactions, employ scavengers like triisopropylsilane to quench excess TFA .
Data Contradiction Analysis
- Solubility Discrepancies : reports water insolubility, while computational models in suggest solubility in DMSO (0.284 mg/mL). This discrepancy arises from the hydrochloride salt form () vs. free base simulations (). Validate experimentally using saturated solutions in target buffers .
- Stereochemical Assignments : Conflicting optical rotations ([α]D values) between batches may indicate racemization. Always cross-verify with chiral HPLC and X-ray crystallography (if crystalline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
